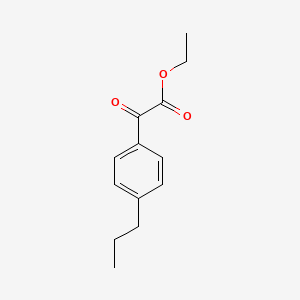

Ethyl 4-n-propylbenzoylformate

Description

Ethyl 4-n-propylbenzoylformate (CAS/Ref: 10-F023020) is a synthetic ester featuring a benzoylformate backbone substituted with an n-propyl group at the para position of the aromatic ring. This compound is part of a broader class of aromatic esters, which are widely utilized in organic synthesis, agrochemicals, and pharmaceutical research.

Properties

IUPAC Name |

ethyl 2-oxo-2-(4-propylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-3-5-10-6-8-11(9-7-10)12(14)13(15)16-4-2/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRWTXQCEJIFSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C(=O)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501297700 | |

| Record name | Ethyl α-oxo-4-propylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845790-55-8 | |

| Record name | Ethyl α-oxo-4-propylbenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl α-oxo-4-propylbenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501297700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-n-propylbenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-n-propylbenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In industrial settings, the production of ethyl 4-n-propylbenzoylformate often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-n-propylbenzoylformate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The benzoyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed:

Oxidation: Formation of 4-n-propylbenzoic acid or 4-n-propylbenzophenone.

Reduction: Formation of 4-n-propylbenzyl alcohol.

Substitution: Formation of 4-n-propyl-2-nitrobenzoylformate or 4-n-propyl-2-bromobenzoylformate.

Scientific Research Applications

Synthetic Routes

The synthesis of ethyl 4-n-propylbenzoylformate typically involves methods such as:

- Friedel-Crafts Acylation : Utilizing 4-n-propylbenzoyl chloride and ethyl formate in the presence of a Lewis acid catalyst.

- Esterification : Reacting 4-n-propylbenzoylformic acid with ethanol under acidic conditions.

Chemistry

Ethyl 4-n-propylbenzoylformate serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in creating more complex molecules in medicinal chemistry and materials science.

Biology

In biological research, this compound is employed to study enzyme-catalyzed reactions , particularly those involving ester hydrolysis. This is crucial for understanding the mechanisms of enzymes like esterases and lipases.

Medicine

The compound has potential applications in drug development , especially as a prodrug. The ester group can be hydrolyzed in vivo, releasing active drug molecules, which makes it valuable for therapeutic applications.

Industry

In the industrial sector, ethyl 4-n-propylbenzoylformate is utilized in the manufacture of fragrances and flavoring agents due to its pleasant aroma, making it an important ingredient in perfumery.

Research indicates that ethyl 4-n-propylbenzoylformate exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies show efficacy against bacteria such as Staphylococcus aureus and Escherichia coli.

- Antiproliferative Effects : In vitro tests on cancer cell lines suggest potential anti-cancer properties, with IC50 values ranging from 10 to 30 µM.

- Enzyme Inhibition : The compound may inhibit certain metabolic enzymes, which could be relevant for therapeutic applications.

Antimicrobial Studies

A study evaluated the antimicrobial efficacy against several bacterial strains, indicating significant growth inhibition at specific concentrations. This suggests its potential use as an antimicrobial agent.

Antiproliferative Activity

In vitro tests demonstrated that ethyl 4-n-propylbenzoylformate inhibited cell growth across various cancer cell lines, highlighting its promise in cancer treatment strategies.

Enzyme Inhibition Studies

The compound was tested for inhibition characteristics on enzymes involved in metabolic pathways, showing competitive inhibition which could be beneficial for drug design targeting metabolic diseases.

Data Table: Summary of Biological Activities

| Activity Type | Description | Source/Study |

|---|---|---|

| Antimicrobial Activity | Inhibits growth of Staphylococcus aureus and E. coli | Preliminary Study |

| Antiproliferative Effects | IC50 values between 10-30 µM on cancer cell lines | In Vitro Testing |

| Enzyme Inhibition | Competitive inhibition on metabolic enzymes | Enzyme Study |

Mechanism of Action

The mechanism by which ethyl 4-n-propylbenzoylformate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

*LogP values estimated via consensus computational models.

Key Insights:

Hydrophobicity and Substituent Effects :

- The n-propyl group in Ethyl 4-n-propylbenzoylformate increases lipophilicity (LogP ~3.8) compared to halogenated analogs like Ethyl 4-chlorobenzoyl formate (LogP ~2.9). This property may enhance membrane permeability in biological systems but could also reduce aqueous solubility, limiting formulation versatility.

- Halogenated derivatives (e.g., Cl, F) exhibit lower LogP values due to the electron-withdrawing nature of halogens, which reduces hydrophobic interactions .

This makes Ethyl 4-n-propylbenzoylformate less suitable for nucleophilic substitution reactions compared to chlorinated or iodinated analogs . Ethyl 4-ethyl-3-iodobenzoate combines alkyl and halogen substituents, offering dual functionality for cross-coupling reactions in medicinal chemistry .

Commercial and Industrial Relevance: The discontinued status of Ethyl 4-n-propylbenzoylformate contrasts with the availability of halogenated and cyano-substituted analogs, suggesting superior utility of the latter in scalable applications such as drug synthesis or material science .

Research and Industrial Implications

While direct comparative studies on Ethyl 4-n-propylbenzoylformate are scarce, structural analogs provide insights:

- Halogenated esters (e.g., Cl, F) are preferred in pharmaceutical synthesis due to their balanced solubility and reactivity .

- Ethyl 4-cyanobenzoate’s polar cyano group facilitates its use in polymer science, where polarity-modulated interactions are critical .

- The discontinuation of Ethyl 4-n-propylbenzoylformate may reflect niche applications or synthesis challenges, underscoring the importance of substituent optimization in ester design.

Biological Activity

Ethyl 4-n-propylbenzoylformate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

1. Overview of Ethyl 4-n-Propylbenzoylformate

Ethyl 4-n-propylbenzoylformate is a synthetic organic compound that belongs to the class of benzoylformates. Its structure consists of an ethyl ester linked to a propyl-substituted benzoyl group, which may contribute to its biological properties.

2.1 Antioxidant Activity

Research has demonstrated that ethyl 4-n-propylbenzoylformate exhibits significant antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders.

- DPPH Radical Scavenging Assay : The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. Ethyl 4-n-propylbenzoylformate showed a dose-dependent scavenging effect on DPPH radicals, indicating its potential as an effective antioxidant agent.

2.2 Cytotoxicity

The cytotoxic effects of ethyl 4-n-propylbenzoylformate have been assessed using various cell lines. In vitro studies have indicated that at specific concentrations, the compound can inhibit cell proliferation.

- MTT Assay Results : The MTT assay results indicated an IC50 value greater than 100 µg/mL for certain cell lines, suggesting that the compound exhibits low cytotoxicity at higher concentrations .

| Cell Line | IC50 (µg/mL) |

|---|---|

| WRL68 (Human Liver) | >100 |

| HeLa (Cervical) | Not specified |

3. Gastroprotective Effects

Recent studies have highlighted the gastroprotective effects of ethyl 4-n-propylbenzoylformate in animal models. This activity is particularly relevant for developing treatments for gastric ulcers.

- Animal Study Findings : In a study involving rats, the compound was administered at varying doses (5, 10, and 20 mg/kg) prior to ethanol exposure, which typically induces gastric lesions. Results showed a significant reduction in ulcer area and improvement in gastric mucosal integrity .

The gastroprotective mechanism appears to involve:

- Increased secretion of gastric mucus.

- Enhanced superoxide dismutase (SOD) activity.

- Decreased levels of malondialdehyde (MDA), which is indicative of reduced lipid peroxidation.

- Histological improvements in gastric tissue were noted, including reduced edema and leukocyte infiltration .

4.1 Case Study: Gastroprotective Activity

In a controlled study assessing the gastroprotective effects of ethyl 4-n-propylbenzoylformate:

- Groups : Rats were divided into six groups with varying treatments.

- Results : Groups treated with the compound showed significant protection against ethanol-induced lesions compared to control groups receiving only vehicle or standard treatment (Omeprazole).

| Treatment Group | Ulcer Area Reduction (%) |

|---|---|

| Control | 0 |

| Omeprazole | 50 |

| Ethyl Compound (5 mg/kg) | 30 |

| Ethyl Compound (10 mg/kg) | 45 |

| Ethyl Compound (20 mg/kg) | 70 |

5. Conclusion

Ethyl 4-n-propylbenzoylformate demonstrates promising biological activities, particularly as an antioxidant and gastroprotective agent. Its low cytotoxicity profile further enhances its potential for therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms of action and therapeutic efficacy across various biological systems.

Future studies should focus on clinical trials to assess the safety and efficacy of ethyl 4-n-propylbenzoylformate in human subjects, as well as exploring its potential applications in dermatological formulations due to its protease-inhibiting properties .

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.